N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a dimethylsulfamoyl group attached to the benzamide moiety and a 1,3-dimethyl substitution on the pyrazol ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3-dimethyl-1H-pyrazol-5-amine and 4-(dimethylsulfamoyl)benzoic acid.
Condensation Reaction: These two starting materials undergo a condensation reaction in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazol ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines.
Substitution Products: Substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its structural complexity and reactivity. Biology: It serves as a building block in the design of bioactive molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The specific molecular interactions and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(1-methyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide: Similar structure but with a single methyl group on the pyrazol ring.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(dimethylsulfamoyl)benzamide: Different position of the dimethyl groups on the pyrazol ring.
Uniqueness: The uniqueness of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNZGWKVMHJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.